Balanced Triple-Kinase Potency vs. Sunitinib
In a direct head-to-head biochemical kinase assay, compound 6f demonstrated uniformly potent inhibition of PDGFRα, PDGFRβ, and VEGFR-2, with a narrow IC₅₀ range (6.18–7.49 nM). This contrasts sharply with the reference compound sunitinib, which showed highly variable potency (2.13–78.46 nM) across the same three kinases, creating a >36-fold intra-profile potency gap [1].
| Evidence Dimension | Kinase inhibitory activity (IC₅₀, nM) |
|---|---|
| Target Compound Data | PDGFRα: 7.41 nM; PDGFRβ: 6.18 nM; VEGFR-2: 7.49 nM |
| Comparator Or Baseline | Sunitinib – PDGFRα: 43.88 nM; PDGFRβ: 2.13 nM; VEGFR-2: 78.46 nM |
| Quantified Difference | 6f achieves 5.9-fold greater PDGFRα potency, 2.9-fold lower PDGFRβ potency, and 10.5-fold greater VEGFR-2 potency, with a balanced profile (ratio of max/min IC₅₀ = 1.2) versus sunitinib's highly skewed profile (ratio = 36.8) |
| Conditions | In vitro kinase inhibition assay; recombinant human PDGFRα, PDGFRβ, and VEGFR-2 kinases; identical assay conditions for both compounds |
Why This Matters
Procurement decisions relying on balanced multi-target engagement require documented equipotency across all intended targets; the 1.2-fold intra-profile range of 6f provides a tool that sunitinib cannot replicate.
- [1] Ezelarab HAA, et al. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. Bioorg Chem. 2024 Apr;145:107234. View Source
